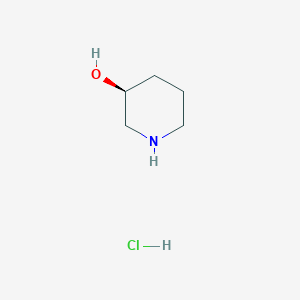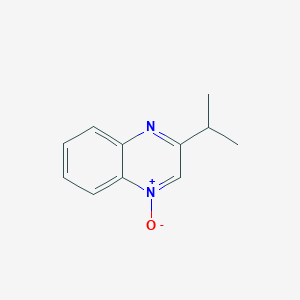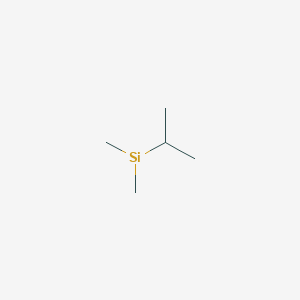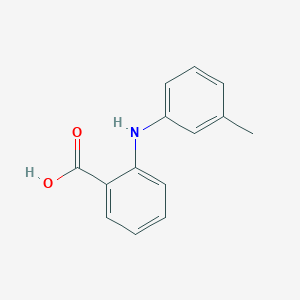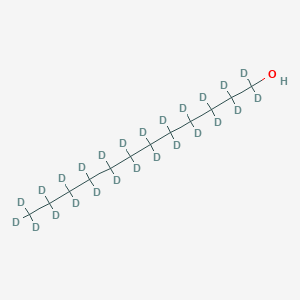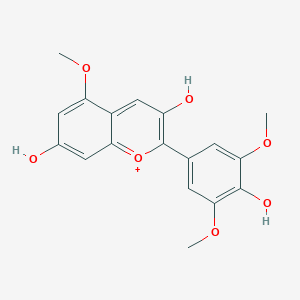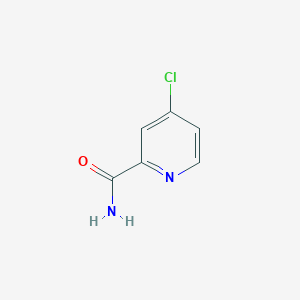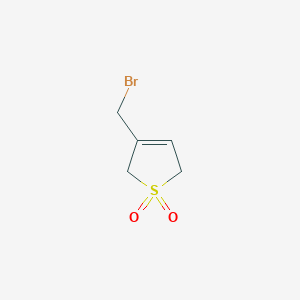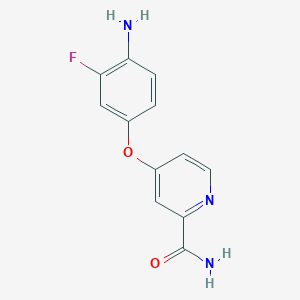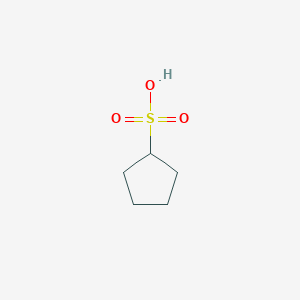
シクロペンタンスルホン酸
概要
説明
Cyclopentanesulfonic acid is an organic compound with the molecular formula C5H10O3S . It consists of a cyclopentane ring bonded to a sulfonic acid group. This compound is known for its unique chemical properties and its applications in various fields of science and industry.
科学的研究の応用
Cyclopentanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Cyclopentanesulfonic acid derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.
作用機序
Target of Action
Many sulfonic acid derivatives are known to interact with various proteins and enzymes in the body .
Biochemical Pathways
Without specific information on Cyclopentanesulfonic acid, it’s difficult to determine the exact biochemical pathways it affects. Many drugs influence the flux of metabolites through metabolic pathways to ensure the output of the pathways meets biological demand .
Pharmacokinetics (ADME)
These properties are crucial for a drug’s bioavailability and efficacy .
Result of Action
The effects of a drug at the molecular and cellular level often involve changes in cellular processes and functions .
準備方法
Synthetic Routes and Reaction Conditions: Cyclopentanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of cyclopentane using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, cyclopentanesulfonic acid is produced using large-scale sulfonation reactors. The process involves the continuous addition of cyclopentane and sulfur trioxide, with careful monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions: Cyclopentanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclopentanol or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentanol, cyclopentane.
Substitution: Halogenated cyclopentanes, amine derivatives.
類似化合物との比較
Cyclopentanesulfonic acid can be compared with other sulfonic acids, such as:
Cyclohexanesulfonic acid: Similar structure but with a six-membered ring.
Cycloheptanesulfonic acid: Contains a seven-membered ring.
Benzene sulfonic acid: Aromatic sulfonic acid with different reactivity and applications.
Uniqueness: Cyclopentanesulfonic acid’s five-membered ring structure imparts unique chemical properties, making it distinct from its six- and seven-membered counterparts. Its reactivity and applications in various fields highlight its versatility and importance in scientific research.
特性
IUPAC Name |
cyclopentanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKGZQRXQYYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577104 | |
| Record name | Cyclopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19247-73-5 | |
| Record name | Cyclopentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
